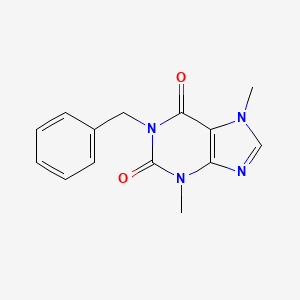

1-Benzyltheobromine

CAS No.: 55247-90-0

Cat. No.: VC1980519

Molecular Formula: C14H14N4O2

Molecular Weight: 270.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55247-90-0 |

|---|---|

| Molecular Formula | C14H14N4O2 |

| Molecular Weight | 270.29 g/mol |

| IUPAC Name | 1-benzyl-3,7-dimethylpurine-2,6-dione |

| Standard InChI | InChI=1S/C14H14N4O2/c1-16-9-15-12-11(16)13(19)18(14(20)17(12)2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

| Standard InChI Key | KPFVXQWJRIFFAH-UHFFFAOYSA-N |

| SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |

| Canonical SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

1-Benzyltheobromine consists of the basic theobromine scaffold (a xanthine derivative with methyl groups at positions 3 and 7) with an additional benzyl group attached to the nitrogen at position 1. This structural modification enhances lipophilicity and may alter receptor binding properties compared to the parent compound theobromine.

Physical and Chemical Properties

| Property | Theobromine | 1-Benzyltheobromine |

|---|---|---|

| Chemical Formula | C₇H₈N₄O₂ | C₁₄H₁₄N₄O₂ |

| Molecular Weight | 180.164 g/mol | 270.29 g/mol |

| Appearance | White crystalline powder | Crystalline solid |

| Solubility | Slightly soluble in water and ethyl alcohol | Soluble in organic solvents such as dimethylformamide and dimethylsulfoxide |

| Melting Point | Begins to sublime at about 290°C | Higher than theobromine |

Synthesis Methods for 1-Benzyltheobromine

Multiple synthetic routes have been developed for preparing 1-benzyltheobromine and its derivatives, with different approaches tailored to specific substituent patterns.

Direct Benzylation of Theobromine

The most straightforward method involves the direct N-alkylation of theobromine with benzyl chloride or benzyl bromide in the presence of a base. This reaction typically requires:

-

A strong base (potassium carbonate or sodium hydroxide)

-

A polar aprotic solvent (dimethylformamide or dimethylsulfoxide)

-

Elevated temperatures (80-100°C)

-

Reaction time of 3-5 hours

Phase Transfer Catalysis Method

Research indicates that using phase transfer catalysts significantly improves yields and reaction efficiency:

"The intermediate compound 1-benzyl-8-bromotheobromine was synthesized using aliquat 336 as phase transfer catalyst in very good yield."

This method involves:

-

Using aliquat 336 as the phase transfer catalyst

-

A two-phase system (aqueous/organic)

-

Room temperature or mild heating

-

Shorter reaction times compared to conventional methods

Synthesis of Derivatives from 1-Benzyltheobromine

Once 1-benzyltheobromine is obtained, it serves as a versatile intermediate for preparing various derivatives:

"8-Bromo-1-(4-fluorobenzyl)theobromine (2) has been synthesized with high entrance by bromotheobromine (1) and p-fluorobenzylchloride boiling in dimethylformamide, in the presence of an equimolar amount of potassium carbonate."

Notable Derivatives of 1-Benzyltheobromine

1-Benzyltheobromine serves as a scaffold for developing numerous derivatives with enhanced biological activities.

8-Substituted Derivatives

The 8-position of 1-benzyltheobromine is particularly amenable to substitution:

"Heating of 1-benzyl-8-bromotheobromine with double excess of sodium sulphidenonahydrate in dimethylformamide environment results in formation of 8-thiotheobromine."

8-Thioderivatives

These compounds represent an important class of 1-benzyltheobromine derivatives:

"Reactions of thioxanthines with halogenketones and chloroacetamide proceed smoothly with their short-time heating in aqueous alcohol environment."

8-Hydrazino Derivatives

Hydrazino derivatives are synthesized through the reaction of 8-brominated 1-benzyltheobromine with hydrazine:

"Through the interaction of bromoxanthine (2) with the excess of hydrazine hydrate in the aqueous dioxane an 8-hydrazine-1(4-fluorobenzyl)theobromine (3) has been obtained, which under short-time heating up with aldehydes, isatin or 5-bromoisatin in aqueous dioxane, also presented with equimolar amount of HCl concentr. form respective ylidenhydrazine derivatives."

Synthesis and Properties of 8-Benzylidenhydrazino-1-p-methylbenzyltheobromines

A significant class of 1-benzyltheobromine derivatives are the 8-benzylidenhydrazino compounds, which demonstrate interesting chemical and biological properties:

"Through the interaction of 8-hydrazinetheobromine with aldehydes in aqueous propan-2-ol respective 8-benzylidenhydrazino-1-p-methylbenzyltheobromines have been obtained. Structure of synthesized compounds has been definitely proved by NMR-spectroscopy."

Biological Activities and Applications

1-Benzyltheobromine derivatives exhibit diverse biological activities, making them promising candidates for drug development.

Antiproliferative Activity

Several 1-benzyltheobromine derivatives demonstrate significant antiproliferative effects:

"A new series of N-substituted 1-benzyltheobromine-8-thioacetamides were designed and synthesized. Their anti-proliferative activity against human chronic myelocytic leukemia cell K562, human T-cell leukemia cell SKW-3 and human acute myeloid leukemia HL-60 was evaluated. For the tested compounds a concentration-dependent cytotoxic activity was observed, with 7g outlined as the most active compound within the series."

Antioxidant Properties

Certain 8-benzylidenhydrazino-1-p-methylbenzyltheobromine derivatives exhibit antioxidant activity:

"The antioxidant activity of the obtained compounds has been explored. Priorities for further search of biologically active compounds in a range of xanthine derivatives have been set out."

Toxicity Profile

The hepatotoxicity of 1-benzyltheobromine derivatives has been evaluated:

"In general, the compounds showed low hepatotoxicity on sub-cellular and cellular level. On isolated rat microsomes only 7d showed toxic effect while theobromine, 1-benzyl-theobromine-thioacetic acid (BTTA) and the other new theobromine derivatives were devoid of toxicity."

Drug-likeness Assessment and Medicinal Chemistry Aspects

Research has evaluated the pharmaceutical potential of 1-benzyltheobromine derivatives using computational methods.

Lipinski's Rule of Five Analysis

Computational studies assessed the drug-likeness of amide derivatives:

| Compound | Molecular Weight | Log P | H-Bond Donors | H-Bond Acceptors | Rule Violations |

|---|---|---|---|---|---|

| 7a | <500 | <5 | <5 | <10 | 0 |

| 7b | <500 | <5 | <5 | <10 | 0 |

| 7c | <500 | >5 | <5 | <10 | 1 |

| 7d | <500 | <5 | <5 | <10 | 0 |

| 7e | <500 | <5 | <5 | <10 | 0 |

"The comparison of the calculated results indicate that only one compound violates the Lipinski's Rule of Five parameters - 7c, which makes it unsuitable for further structural optimizations."

OSIRIS Property Explorer Assessment

Drug-likeness of compounds was further evaluated using specialized software:

"On the other hand compound 7e shows the highest drug like properties with Fragment Based Druglikeness score of 2.58 and total Drug score of 0.43 which are better than the same scores of parent compound theobromine."

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of 1-benzyltheobromine derivatives:

NMR Spectroscopy

¹H NMR spectroscopy provides valuable structural information for these compounds:

"Structure of synthesized compounds has been definitely proved by NMR-spectroscopy."

"The structures of the studied compounds were established by FTIR, ¹H NMR spectral data."

IR Spectroscopy

IR spectroscopy helps identify functional groups in 1-benzyltheobromine derivatives:

"IR-spectra have been taken on Bruker Alpha Device Company in the 4000-400 cm⁻¹ area using console ATR (direct input material)."

Future Research Directions

Based on current findings, several promising research directions for 1-benzyltheobromine derivatives include:

-

Structure-activity relationship studies to optimize antiproliferative activity

-

Development of more selective derivatives for specific biological targets

-

Investigation of the potential of these compounds as phosphodiesterase inhibitors

-

Exploration of their activity against neurodegenerative diseases

-

Development of improved synthetic methods with higher yields and environmental sustainability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume